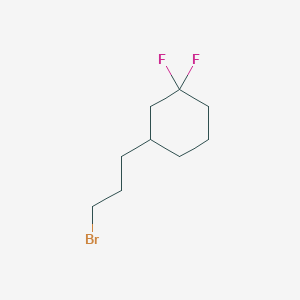

3-(3-Bromopropyl)-1,1-difluorocyclohexane

Description

3-(3-Bromopropyl)-1,1-difluorocyclohexane is a halogenated cyclohexane derivative characterized by a bromopropyl chain at the 3-position and two fluorine atoms at the 1,1-positions of the cyclohexane ring. This structure combines the steric and electronic effects of fluorine substitution with the reactivity of a bromopropyl group, making it a versatile intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions. The difluoro substitution at the 1,1-positions introduces unique conformational behavior due to the axial-equatorial arrangement of the fluorine atoms, as observed in NMR studies . The compound’s molecular formula is C₉H₁₄BrF₂, with a molecular weight of 235.07 g/mol (inferred from analogs in and ).

Properties

Molecular Formula |

C9H15BrF2 |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

3-(3-bromopropyl)-1,1-difluorocyclohexane |

InChI |

InChI=1S/C9H15BrF2/c10-6-2-4-8-3-1-5-9(11,12)7-8/h8H,1-7H2 |

InChI Key |

JFTMOFRTERAKCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-1,1-difluorocyclohexane typically involves the bromination of a suitable precursor. One common method is the reaction of 1,1-difluorocyclohexane with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-1,1-difluorocyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted cyclohexane derivatives.

Elimination: Formation of alkenes.

Oxidation and Reduction: Formation of alcohols, ketones, or alkanes depending on the specific reaction conditions.

Scientific Research Applications

3-(3-Bromopropyl)-1,1-difluorocyclohexane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.

Materials Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.

Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)-1,1-difluorocyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The fluorine atoms contribute to the compound’s stability and influence its reactivity by altering the electronic environment of the cyclohexane ring.

Comparison with Similar Compounds

4-(3-Bromopropyl)-1,1-difluorocyclohexane

- Structure : Bromopropyl group at the 4-position instead of the 3-position.

- Impact : The positional isomerism alters steric interactions and electronic distribution. For example, a 4-substituted bromopropyl group may lead to different ring puckering dynamics in the cyclohexane system, affecting reactivity in nucleophilic substitutions .

- Synthesis : Similar methods to the target compound, involving alkylation of difluorocyclohexane precursors with bromopropylating agents .

1-(3-Bromopropyl)-2,3-difluorobenzene

- Structure : Bromopropyl chain attached to a benzene ring with 2,3-difluoro substitution.

- Key Differences :

- Aromatic vs. alicyclic ring systems: The benzene derivative exhibits resonance stabilization, reducing ring strain compared to cyclohexane.

- Reactivity: The bromopropyl group in aromatic systems participates in electrophilic substitutions (e.g., Suzuki coupling), whereas the cyclohexane analog is more suited for aliphatic nucleophilic substitutions .

- Molecular Weight : 235.07 g/mol (same as the target compound), but distinct solubility profiles due to aromaticity .

Halogen and Functional Group Variations

1-Bromo-2-(3-bromopropyl)benzene

- Structure : Benzene with bromine at the 1-position and a bromopropyl chain at the 2-position.

- Comparison :

3-(Bromomethyl)-1,1-difluorocyclobutane

- Structure : Smaller cyclobutane ring with bromomethyl and difluoro substituents.

- Key Differences :

Conformational and Spectroscopic Comparisons

1,1-Difluorocyclohexane (Parent Compound)

1,1,2,2-Tetrafluorocyclohexane

Alkylation Reactions

- The bromopropyl group in 3-(3-bromopropyl)-1,1-difluorocyclohexane serves as a superior alkylating agent compared to shorter-chain analogs (e.g., bromomethyl derivatives) due to its extended carbon chain, facilitating nucleophilic attacks in SN2 mechanisms .

- In contrast, 1-(3-bromopropyl)-2-chlorobenzene () exhibits dual reactivity (bromine and chlorine), enabling sequential functionalization but requiring careful selectivity control .

Fluorination Methods

- The difluoro group in the target compound is likely introduced via fluorination of cyclohexane precursors, analogous to xenon fluoride-mediated reactions described in . However, aromatic fluorination (e.g., in 2,3-difluorobenzene derivatives) often requires harsher conditions due to resonance stabilization .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Table 2: Reactivity Comparison

Biological Activity

3-(3-Bromopropyl)-1,1-difluorocyclohexane is a halogenated organic compound characterized by a cyclohexane ring substituted with a 3-bromopropyl group and two fluorine atoms at the 1-position. Its molecular formula is with a molecular weight of approximately 241.12 g/mol. The unique structure of this compound suggests potential biological activities, particularly in medicinal chemistry and synthetic applications.

The presence of bromine and fluorine atoms in its structure significantly influences the chemical reactivity of this compound. Key reactions include:

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, which is critical for synthesizing derivatives.

- Electrophilic Reactions : The fluorine atoms may participate in electrophilic aromatic substitutions due to their electronegativity.

These properties make the compound an interesting candidate for further research in both chemical synthesis and biological applications.

Medicinal Chemistry Applications

Research into the biological activity of this compound is still emerging, but initial studies indicate its potential as a precursor in drug development. Its structural features may facilitate interactions with biological systems, particularly in enzyme-substrate dynamics and the effects of fluorinated compounds on metabolic processes .

Potential Applications:

- Antiviral Activity : Similar compounds have been studied for their roles as antagonists to chemokine receptors, which are implicated in HIV-1 infections .

- Enzyme Interaction Studies : The compound may act as a substrate or inhibitor for cytochrome P450 enzymes, influencing xenobiotic metabolism.

Enzyme Inhibition Studies

A study focused on the interactions of halogenated compounds with cytochrome P450 enzymes found that compounds similar to this compound can significantly alter enzyme activity. These alterations can lead to changes in drug metabolism and toxicity profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 3-(3-Chloropropyl)-1,1-difluorocyclohexane | Cl instead of Br | Antiviral properties |

| 3-(3-Iodopropyl)-1,1-difluorocyclohexane | I instead of Br | Enhanced reactivity |

| 3-(3-Fluoropropyl)-1,1-difluorocyclohexane | F instead of Br | Potential for enzyme inhibition |

The comparative analysis highlights how variations in halogen substituents can affect both reactivity and biological activity. For instance, bromine's intermediate reactivity compared to chlorine or iodine may offer unique advantages in drug development processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.